molecular formula C12H14N2O3S B2976158 N-(1-(furan-3-yl)propan-2-yl)pyridine-3-sulfonamide CAS No. 1788843-26-4

N-(1-(furan-3-yl)propan-2-yl)pyridine-3-sulfonamide

Cat. No.: B2976158
CAS No.: 1788843-26-4
M. Wt: 266.32
InChI Key: IVPXYEPYZRMWKT-UHFFFAOYSA-N
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Description

N-(1-(Furan-3-yl)propan-2-yl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine ring substituted at the 3-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a branched alkyl chain containing a furan-3-yl moiety. This structure combines aromatic heterocycles (pyridine and furan) with a sulfonamide group, which is often associated with biological activity, particularly in enzyme inhibition or receptor modulation. The compound’s molecular formula is C₁₂H₁₅N₃O₃S, with a molecular weight of 281.33 g/mol.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-10(7-11-4-6-17-9-11)14-18(15,16)12-3-2-5-13-8-12/h2-6,8-10,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPXYEPYZRMWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(furan-3-yl)propan-2-yl)pyridine-3-sulfonamide typically involves multi-step reactions. One common method includes:

    Formation of the furan ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Attachment of the propan-2-yl group: This step involves the alkylation of the furan ring with a propan-2-yl halide under basic conditions.

    Formation of the pyridine ring: The pyridine ring can be synthesized separately and then coupled with the furan derivative.

    Sulfonamide formation:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production would typically employ continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines.

    Substitution: Nitro-pyridine or halogenated pyridine derivatives.

Scientific Research Applications

N-(1-(furan-3-yl)propan-2-yl)pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The furan and pyridine rings contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Benzamide Derivatives

The benzamide derivatives listed in (e.g., compounds 5–8) share a similar branched alkyl chain but differ in their core structure. For instance:

  • Core : Benzamide (amide-linked benzene) vs. pyridine-3-sulfonamide (sulfonamide-linked pyridine).
  • Substituents : The benzamide derivatives feature methoxy-, ethoxy-, or propoxy-substituted phenyl groups, whereas the target compound incorporates a furan-3-yl group.

Key Differences :

  • Solubility : Sulfonamides generally exhibit higher aqueous solubility than benzamides due to the acidic sulfonamide proton (pKa ~10) .

Comparison with Chromen-Containing Sulfonamides

describes sulfonamide derivatives (e.g., Example 57) with complex fused-ring systems, such as chromen-4-one and pyrazolo[3,4-d]pyrimidine. These compounds are significantly larger (e.g., molecular weight 616.9 g/mol) and feature fluorinated aryl groups.

Property Target Compound Example 57 ()
Molecular Weight 281.33 g/mol 616.9 g/mol
Melting Point Not reported 211–214°C
Heterocycles Pyridine, Furan Chromen-4-one, Pyrazolo[3,4-d]pyrimidine
Functional Groups Sulfonamide, Furan Sulfonamide, Fluoroaryl

Key Differences :

  • Size and Complexity : The target compound is smaller and less sterically hindered, which may improve membrane permeability compared to bulkier chromen derivatives.
  • Synthetic Routes : The chromen-containing analogs in employ Suzuki-Miyaura coupling (using palladium catalysts and boronic acids), while the target compound’s synthesis likely involves simpler alkylation or amidation steps.

Comparison with Pyridine Derivatives

lists pyridine derivatives such as 3-(2-Aminopyridin-3-yl)propan-1-ol and N-(3-(3-(tert-Butyldimethylsilyloxy)propyl)pyridin-2-yl)pivalamide. These compounds lack sulfonamide groups but share pyridine-based scaffolds.

Key Differences :

  • Functionalization : The target compound’s sulfonamide group enhances hydrogen-bonding capacity, which is absent in the hydroxyl- or pivalamide-substituted pyridines from .
  • Biological Relevance : Sulfonamides are more commonly associated with medicinal chemistry applications (e.g., carbonic anhydrase inhibition) than simple pyridine alcohols or ethers.

Biological Activity

N-(1-(furan-3-yl)propan-2-yl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a furan ring, a propan-2-yl group, and a pyridine ring with a sulfonamide functional group. Its molecular formula is C12H14N2O2S, and it has been studied for various pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with the active sites of enzymes, thereby inhibiting their activity. This mechanism is similar to other sulfonamides that disrupt folic acid synthesis in bacteria by mimicking para-aminobenzoic acid (PABA) .
  • Binding Affinity : The furan and pyridine rings enhance the compound's binding affinity to various receptors, which may include serotonin receptors and others involved in inflammatory pathways .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : As a member of the sulfonamide class, it exhibits antimicrobial properties by inhibiting bacterial growth through interference with folic acid synthesis .
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory activities, suggesting that this compound may also possess this property. For instance, related studies indicate that furan derivatives can reduce inflammation markers in vitro .
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of folic acid synthesis
Anti-inflammatoryReduction of inflammatory markers
AnticancerInduction of apoptosis or cell cycle arrest

Case Studies

  • Antimicrobial Efficacy : A study conducted on various sulfonamides demonstrated that compounds with similar structures effectively inhibited bacterial growth in vitro. The mechanism was linked to the competitive inhibition of dihydropteroate synthase, an essential enzyme in bacterial folate synthesis .
  • Anti-inflammatory Activity : Research on furan derivatives has shown significant reduction in pro-inflammatory cytokines in animal models, indicating potential therapeutic applications for inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : In vitro studies showed that this compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

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